molecular formula C13H12N4 B188598 1-[(Phenylamino)methyl]benzotriazole CAS No. 62001-29-0

1-[(Phenylamino)methyl]benzotriazole

Cat. No.: B188598
CAS No.: 62001-29-0
M. Wt: 224.26 g/mol
InChI Key: XEZLZOGOVRJQMO-UHFFFAOYSA-N
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Description

Significance of N-Substituted Benzotriazoles as Versatile Synthetic Auxiliaries

Benzotriazole (B28993) and its N-substituted derivatives are recognized for their remarkable versatility as synthetic auxiliaries in organic chemistry. lupinepublishers.comlupinepublishers.com First reported as a synthetic auxiliary in 1980, benzotriazole's utility stems from its unique properties. lupinepublishers.comlupinepublishers.com It can be readily introduced into a molecule and can also function as an effective leaving group. lupinepublishers.comlupinepublishers.com This dual nature is a consequence of its distinct acid-base characteristics; it is both a weak acid and a weak base. lupinepublishers.comlupinepublishers.com This allows it to exhibit both electron-donating and electron-attracting capabilities, broadening its applications. lupinepublishers.comlupinepublishers.com

N-substituted benzotriazoles serve as synthons for various reactive intermediates, including 1,3-dipoles. rsc.org For instance, N-Bis(benzotriazol-1-ylmethyl)hydroxylamine has been demonstrated to be an effective synthon for the nitrone 1,3-dipole, undergoing cycloaddition reactions with dipolarophiles. rsc.org Furthermore, the benzotriazole group can be subsequently replaced, highlighting its role as a temporary auxiliary. rsc.org This methodology has been instrumental in the synthesis of complex heterocyclic compounds that are otherwise difficult to access. lupinepublishers.comlupinepublishers.com The stability and reactivity of N-substituted benzotriazoles have led to their use in a wide array of chemical transformations, including acylation, aroylation, and substitution reactions. lupinepublishers.comlupinepublishers.com

Overview of Aminomethylation Reactions and their Strategic Importance in Organic Synthesis

Aminomethylation reactions are fundamental processes in organic synthesis for the introduction of an aminomethyl group or a substituted aminoalkyl fragment into a molecule. nih.govwisc.edu The most classic example of such a transformation is the Mannich reaction, which involves the aminoalkylation of an acidic proton located near a carbonyl group or other electron-withdrawing functionality. nih.govwisc.edubohrium.com The reaction typically brings together an aldehyde (often formaldehyde (B43269) for aminomethylation), a primary or secondary amine, and a compound containing an active hydrogen. bohrium.commdpi.com

The strategic importance of aminomethylation lies in its ability to construct carbon-carbon bonds while simultaneously introducing a nitrogen-containing functional group. nih.govwisc.edu The resulting β-aminocarbonyl compounds and other aminoalkylated products are valuable intermediates in the synthesis of pharmaceuticals, natural products, and other biologically active molecules. nih.govwisc.edumdpi.com For example, β-amino acids, which are building blocks for β-peptide foldamers with useful biological activities, can be efficiently synthesized through enantioselective organocatalytic aminomethylation of aldehydes. nih.gov The reaction can be catalyzed by various means, including Lewis acids, Brønsted acids, and organocatalysts, allowing for a high degree of control over the reaction's outcome, including stereoselectivity. researchgate.net

Modern advancements in this area focus on expanding the scope and efficiency of these reactions. For instance, benzotriazole methodology has been employed to extend the classical Mannich aminomethylation to more general α-aminoalkylation of substrates like ketones and esters. bu.edu.eg

Elucidation of the Structural Framework and Research Context of the Phenylaminomethyl Moiety

The phenylaminomethyl moiety, which is the core functional group in 1-[(Phenylamino)methyl]benzotriazole, combines a phenyl group and a secondary amine function attached to a methylene (B1212753) bridge. This specific structural arrangement is of significant interest in synthetic and medicinal chemistry. The introduction of this moiety onto other molecular scaffolds is a key objective in the synthesis of various target compounds.

The research context for this moiety is often within the framework of Mannich-type reactions. bu.edu.eg Reagents like this compound are designed to act as stable, crystalline solids that can deliver the phenylaminomethyl cation or its equivalent to a nucleophile. This approach circumvents the need to handle potentially unstable iminium ions directly.

A key application involves the reaction of N-[α-amino(aryl)methyl]benzotriazoles with phenolates to produce ortho-aminoalkylated phenols in high yields. bu.edu.eg This demonstrates the utility of the benzotriazole derivative as an effective transfer agent for the phenylaminomethyl group. The reaction conditions and outcomes for such transformations are a subject of detailed study, as illustrated by the synthesis of various amino(hetero)arylmethylated phenols.

Table 1: Representative Synthesis using a Benzotriazole-based Aminomethylation Reagent

Reactants Product Yield

Data sourced from a study on amino(hetero)arylmethylation of phenols. bu.edu.eg

The synthesis of the parent compound, this compound, and its analogs can be achieved through a one-pot, three-component reaction. For instance, the reaction of benzotriazole, aniline, and an aldehyde like acetaldehyde (B116499) in diethyl ether can produce the corresponding α-substituted N-phenyl-1H-benzotriazole-1-methanamine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c1-2-6-11(7-3-1)14-10-17-13-9-5-4-8-12(13)15-16-17/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZLZOGOVRJQMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCN2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341064
Record name 1-[(Phenylamino)methyl]benzotriazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62001-29-0
Record name 1-[(Phenylamino)methyl]benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Phenylbenzotriazolemethanamine, mixture of Bt1 and Bt2 isomers
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Synthetic Methodologies for 1 Phenylamino Methyl Benzotriazole and Analogous N Aminomethyl Benzotriazoles

Direct N-Aminomethylation Strategies of 1H-Benzotriazole

Direct N-aminomethylation involves the simultaneous reaction of 1H-Benzotriazole, an aldehyde (typically formaldehyde), and an amine. This approach is valued for its atom economy and operational simplicity.

The most prominent direct method for synthesizing N-aminomethyl benzotriazoles is the Mannich reaction. organicreactions.orgoarjbp.com This classic three-component condensation reaction involves the aminoalkylation of an active hydrogen compound. oarjbp.com In this context, 1H-Benzotriazole serves as the active hydrogen donor, reacting with formaldehyde (B43269) and a primary amine, such as aniline, to yield the corresponding N-substituted aminomethyl derivative. researchgate.net

The reaction proceeds via the formation of an electrophilic iminium ion from the condensation of the primary amine and formaldehyde. Subsequently, the nucleophilic benzotriazole (B28993) anion attacks the iminium ion, forming the C-N bond and resulting in the final product, 1-[(Phenylamino)methyl]benzotriazole. oarjbp.comnih.gov The reaction of benzotriazole with aliphatic primary amines and formaldehyde has been shown to produce three types of products depending on the reaction conditions: (i) (BtCH₂)₂NR, (ii) (BtCH₂NR)₂CH₂, and (iii) BtCH₂NHR, where "Bt" represents the benzotriazol-1-yl group. researchgate.net

The outcome and yield of the Mannich reaction for N-aminomethylation of benzotriazole are highly sensitive to several factors, including the stoichiometry of the reactants, the solvent system, and the structure of the amine. researchgate.net

Molar Ratios: The molar ratio of benzotriazole, amine, and formaldehyde is a critical determinant of the product distribution. For instance, reacting primary alkyl amines with benzotriazole and formaldehyde in a 2:2:1 molar ratio in water smoothly yields adducts of the type (BtCH₂)₂NR exclusively and in high yields. researchgate.net Conversely, employing an equimolar ratio of the three components predominantly leads to the formation of aminals with the structure (BtCH₂NR)₂CH₂. researchgate.net

Solvent Systems: The choice of solvent significantly influences the reaction pathway. Aqueous media often facilitate the reaction efficiently. researchgate.net However, in cases involving sterically hindered amines such as isopropylamine, t-butylamine, and cyclohexylamine, using diethyl ether as the solvent and a 1:1:1 stoichiometric ratio favors the formation of the simple mono-adducts (BtCH₂NHR) in good yield and high purity. researchgate.net

Steric Hindrance: The steric bulk of the primary amine plays a crucial role. Less hindered primary amines readily form the bis-substituted product, (BtCH₂)₂NR. As steric hindrance increases, the formation of the mono-substituted product, BtCH₂NHR, becomes more favorable, particularly when the reaction is conducted in a non-aqueous solvent like diethyl ether. researchgate.net

Table 1: Influence of Reactant Ratio and Solvent on Product Formation in the Mannich Reaction of Benzotriazole (BtH), Formaldehyde (CH₂O), and Primary Amines (RNH₂) researchgate.net
Amine (RNH₂)Molar Ratio (BtH:RNH₂:CH₂O)SolventPredominant Product TypeYield (%)
Propylamine2:2:1Water(BtCH₂)₂NRHigh
Propylamine1:1:1.5Water(BtCH₂NR)₂CH₂High
Isopropylamine1:1:1Diethyl EtherBtCH₂NHRGood
t-Butylamine1:1:1Diethyl EtherBtCH₂NHRGood
Neopentylamine1:1:1Diethyl EtherBtCH₂NHRGood

Modular Synthesis Approaches Utilizing Benzotriazole-Derived Intermediates

Modular or multi-step syntheses offer an alternative route that provides greater control over the final product structure. These methods typically involve the initial preparation of a reactive benzotriazole intermediate, which is then coupled with the desired amine.

1-Hydroxymethyl-1H-benzotriazole is a key and versatile intermediate in the synthesis of N-aminomethyl benzotriazoles. It can be prepared by the reaction of benzotriazole with formaldehyde, often in an aqueous dimethylformamide solution with catalytic sodium hydroxide. prepchem.com This stable, crystalline precursor can then react with primary amines to yield the desired N-aminomethyl products. This two-step approach can sometimes improve selectivity and yield, especially when direct Mannich reactions lead to complex product mixtures. researchgate.net The reaction of 1-hydroxymethylbenzotriazole with primary aliphatic amines has been reported to yield Mannich adducts, although simultaneous formation of mono-adducts can present isolation challenges. researchgate.net

Another effective modular strategy employs 1-halomethylbenzotriazoles, such as 1-(Chloromethyl)-1H-benzotriazole, as electrophilic synthons. This intermediate is synthesized from benzotriazole and can subsequently undergo nucleophilic substitution with a primary amine. nih.gov For example, the reaction of 1-(Chloromethyl)-1H-benzotriazole with phenylhydrazine in ethanol produces the corresponding substituted aminomethyl derivative. nih.gov This method is advantageous as it allows for the clean introduction of the aminomethyl group onto the benzotriazole nitrogen, followed by a well-defined substitution reaction, providing a high degree of control and applicability to a wide range of nucleophilic amines. nih.gov

General Methodological Advancements in the N-Functionalization of Benzotriazoles

Research into the functionalization of the benzotriazole ring is ongoing, leading to more efficient and environmentally benign synthetic methods. gsconlinepress.com Modern advancements applicable to the synthesis of N-substituted benzotriazoles include the development of solvent-free reaction conditions. gsconlinepress.comgsconlinepress.com For instance, highly regioselective N-alkylation of benzotriazole has been achieved using potassium carbonate, silica gel, and a phase-transfer catalyst under thermal or microwave conditions, offering moderate to high yields in short reaction times. gsconlinepress.comgsconlinepress.com

Furthermore, palladium-catalyzed reactions have emerged as powerful tools for forming C-N bonds. Palladium-catalyzed intramolecular amination of appropriately substituted precursors has been used to prepare functionalized N-arylbenzotriazoles in high yields. bohrium.com These advanced methodologies, while not always directly applied to the synthesis of this compound, represent the broader progress in benzotriazole chemistry and offer potential avenues for novel synthetic strategies for this class of compounds. thieme-connect.com

Reactivity and Transformation of 1 Phenylamino Methyl Benzotriazole Derivatives

The Benzotriazolyl Group as an Activating and Directing Synthetic Auxiliary

The benzotriazole (B28993) group is considered an ideal synthetic auxiliary in organic chemistry because it is stable, inexpensive, and can be readily introduced into molecules to activate them for a wide range of transformations. nih.govresearchgate.net In derivatives like 1-[(Phenylamino)methyl]benzotriazole, it plays a crucial role in activating the adjacent methylene (B1212753) (-CH2-) group, directing subsequent chemical modifications, and then serving as an excellent leaving group to yield the final desired product. lupinepublishers.comlupinepublishers.com

The benzotriazole moiety in this compound significantly increases the acidity of the protons on the alpha-carbon (the carbon of the methylene bridge). This activation facilitates the deprotonation of the alpha-carbon by a suitable base to form a stabilized carbanion. The stability of this carbanion intermediate is key to its utility, allowing it to act as a potent nucleophile.

Once formed, this nucleophilic carbanion can readily participate in reactions with a wide array of electrophiles. This allows for the introduction of various functional groups at the alpha-position, a transformation that would be difficult to achieve without the activating effect of the benzotriazolyl group. This methodology serves as a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The benzotriazole group essentially functions as a "control unit," enabling the selective functionalization of an otherwise unreactive position.

A significant advantage of using the benzotriazolyl group as a synthetic auxiliary is the high degree of regioselectivity it imparts. The activation is specifically localized to the alpha-carbon center. Consequently, deprotonation occurs exclusively at this position, leading to the formation of a single, well-defined carbanion intermediate.

This site-specific deprotonation ensures that subsequent reactions with electrophiles are highly regioselective. The new functional group is introduced precisely at the carbon atom situated between the phenylamino (B1219803) group and the benzotriazole ring. This predictable reactivity is a cornerstone of benzotriazole-mediated synthesis, allowing chemists to construct complex molecules with a high degree of control and avoid the formation of unwanted isomers. The strategy provides a reliable method for the N-alkylation of amines and related compounds.

A critical feature of a good synthetic auxiliary is its ability to be easily removed once its task is complete. nih.govresearchgate.net The benzotriazolyl group excels in this regard, functioning as an excellent leaving group in various chemical reactions. lupinepublishers.comlupinepublishers.comnih.gov After the desired functionalization at the alpha-carbon has been achieved, the benzotriazolyl moiety can be readily displaced or eliminated to reveal the final product.

This displacement can be accomplished through several methods:

Nucleophilic Substitution: The benzotriazolyl group can be replaced by a range of nucleophiles. For example, treatment of benzotriazolyl alkyl esters with organozinc reagents results in the substitution of the benzotriazolyl moiety with alkyl, aryl, or alkenyl groups. nih.gov

Reductive Cleavage: Chemoselective reduction, for instance with Samarium(II) iodide (SmI2), can cleave the carbon-benzotriazole bond, often leading to the formation of radical intermediates that can participate in further coupling reactions. nih.gov

Elimination Reactions: In certain substrates, the benzotriazolyl group can be removed through elimination pathways to generate alkenes. nih.gov

This ease of removal underscores the utility of benzotriazole in synthesis, providing a "traceless" method to achieve complex molecular architectures.

Table 1: Examples of Benzotriazolyl Group Displacement
Reagent/ConditionTransformation TypeResulting Functional GroupReference
Organozinc ReagentsNucleophilic SubstitutionAlkyl, Aryl, Alkenyl nih.gov
Samarium(II) Iodide (SmI2)Reductive CleavageGenerates a radical for cross-coupling nih.gov
Grignard ReagentsNucleophilic SubstitutionAlkyl, Aryl nih.gov
Sodium Borohydride (NaBH4)Reductive CleavageHydrogen (removes Bt group) nih.gov

Mechanistic Insights into Reaction Pathways and Rearrangements

Understanding the mechanisms by which this compound derivatives react is crucial for optimizing existing synthetic methods and developing new ones. This involves studying the transient species that are formed during a reaction, such as intermediates and transition states, as well as understanding the dynamic equilibria that can exist in solution.

The reactions of benzotriazole derivatives proceed through various intermediates depending on the reaction conditions. Theoretical calculations and experimental studies on related systems have provided valuable insights into these transient species.

Carbanionic Intermediates: As discussed, deprotonation of the alpha-carbon leads to a key carbanionic intermediate. The stability and nucleophilicity of this species dictate the course of subsequent electrophilic attack.

Radical Intermediates: Under reductive conditions, such as with SmI2, the cleavage of the C-Bt bond can generate radical intermediates. nih.gov Similarly, studies on the degradation of the parent 1H-benzotriazole by advanced oxidation processes show that reactions initiated by hydroxyl radicals (·OH) are a major pathway, proceeding through various hydroxylated intermediates. nih.govresearchgate.net

Transition States: In catalyzed reactions involving benzotriazoles, the structure of the transition state can determine the regioselectivity. For instance, in the rhodium-catalyzed coupling of benzotriazole with allenes, the reaction proceeds through a classical 3-membered transition state during the oxidative addition step. nih.gov The specific ligand used influences the energetics of these transition states, thereby controlling whether N1 or N2 allylation occurs. nih.gov Similar principles would apply to transition metal-catalyzed reactions involving this compound derivatives.

Investigations into the degradation of 1H-benzotriazole have identified several transformation products, which helps to map out the reaction pathways. For example, ozonation leads to at least six distinct intermediate compounds, while photocatalytic degradation primarily forms mono- and bi-hydroxylated isomers. nih.govresearchgate.netmdpi.com

The benzotriazole ring system can exist in two different tautomeric forms: the 1H- and 2H-tautomers. researchgate.net In the case of this compound, the substituent is fixed at the N1 position, defining it as a 1H-isomer. However, the underlying tautomeric equilibrium of the parent ring system is fundamental to its chemical nature.

Table 2: Properties of Benzotriazole Tautomers
Property1H-Benzotriazole2H-BenzotriazoleReference
Relative StabilityMore stable in solid state and solutionLess stable, but can be favored in the gas phase researchgate.netresearchgate.net
Prototropy BarrierThe barrier for proton transfer between N1 and N3 has been determined to be 10.8 kcal/mol at 294 K. researchgate.net
Acid-Base NatureWeakly acidic (pKa ≈ 8.2) and very weakly basic (pKa < 0). lupinepublishers.comlupinepublishers.com

In solution, the 1H-tautomer of unsubstituted benzotriazole is significantly predominant. researchgate.net This equilibrium is dynamic, and the barrier to prototropy (the migration of a proton between nitrogen atoms) has been measured using dynamic NMR spectroscopy. researchgate.net The acidic nature of the N-H proton (pKa ≈ 8.2) is also a key feature. nih.govresearchgate.net While this compound lacks this acidic N-H proton, the potential for protonation of the other nitrogen atoms under acidic conditions or interactions with solvents and reagents can influence its reactivity. The existence of these different nitrogen sites plays a role in its ability to coordinate with metal catalysts, which can lead to different reaction outcomes. nih.gov For instance, the N-selective functionalization of benzotriazole itself is a challenge due to this dynamic equilibrium. nih.gov

Diversification of Reactivity through C-C and C-Heteroatom Bond Formation

The benzotriazole moiety, particularly in derivatives of this compound, serves as a versatile synthetic auxiliary. Its utility stems from its capacity to function as an excellent leaving group, which facilitates a wide array of chemical transformations. This characteristic is pivotal in the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds, enabling the construction of diverse and complex molecular structures from benzotriazole-containing precursors. The benzotriazole group can act as a precursor for radicals or carbanions, which can be readily incorporated into other chemical frameworks through reactions like condensation and addition.

Carbon-Carbon Bond Formation

The displacement of the benzotriazole group by carbon-based nucleophiles or through radical coupling mechanisms provides a robust strategy for forging new C-C bonds. Benzotriazolyl alkyl esters, for instance, are effective bifunctional building blocks for these transformations.

One significant method involves the reaction of these esters with organometallic reagents. When benzotriazolyl alkyl esters are treated with organozinc reagents, the benzotriazolyl group is substituted by various organic moieties, including alkyl, aryl, and alkenyl groups, leading to the synthesis of new esters.

Spectroscopic Characterization and Advanced Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment (e.g., ¹H, ¹³C)

The structural assignment of 1-[(Phenylamino)methyl]benzotriazole is unequivocally established through ¹H and ¹³C NMR spectroscopy. These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule. Research by Katritzky et al. on the aminoalkylation of benzotriazole (B28993) has been pivotal in characterizing such derivatives, noting that product structures are definitively established by ¹³C NMR. rsc.org It is also highlighted that care must be taken with ¹H NMR for distinguishing between 1- and 2-substituted benzotriazole isomers. rsc.org

In solution, N-(aminomethyl)benzotriazole derivatives can exist as an equilibrium mixture of the 1- and 2-isomers, a phenomenon that is sensitive to solvent polarity. rsc.org However, detailed spectroscopic data allows for the precise characterization of the major isomer, this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the protons of the benzotriazole ring, the phenyl group, the methylene (B1212753) bridge, and the amine proton. The aromatic protons of the benzotriazole and phenyl groups typically appear as complex multiplets in the downfield region. The methylene protons (CH₂) bridging the benzotriazole and phenylamino (B1219803) moieties give a distinct singlet or doublet, while the N-H proton of the secondary amine also presents a characteristic signal.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers a clear fingerprint of the carbon skeleton. Each unique carbon atom in the benzotriazole and phenyl rings, as well as the methylene bridge carbon, gives a distinct resonance. The chemical shifts of the carbons in the benzotriazole ring are particularly useful for confirming the point of attachment at the N-1 position.

Interactive Data Table: Representative NMR Data Please note: The following table is a representative compilation based on typical chemical shifts for similar structures. Exact values are dependent on solvent and experimental conditions.

Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Benzotriazole Aromatic CH~7.3 - 8.1 (m)~110 - 145
Phenyl Aromatic CH~6.7 - 7.3 (m)~115 - 150
Methylene (CH₂)~5.5 - 6.0 (s or d)~60 - 70
Amine (NH)Variable (br s)N/A

Vibrational (Infrared) and Mass Spectrometry for Molecular Identification and Confirmation

Infrared (IR) spectroscopy and mass spectrometry (MS) are essential tools for the molecular identification and confirmation of this compound by probing its vibrational modes and mass-to-charge ratio.

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. The N-H stretching vibration of the secondary amine typically appears as a distinct band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group appears just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands

Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch (CH₂)2850 - 2960Medium-Weak
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-N Stretch1200 - 1350Medium

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₃H₁₂N₄), the expected molecular weight is approximately 224.26 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 224, confirming the molecular formula. Fragmentation patterns can also provide structural information, often involving the cleavage of the methylene bridge.

X-ray Diffraction Analysis of Related Benzotriazole Structures in the Solid State

While a specific crystal structure for this compound is not detailed, extensive X-ray diffraction studies on closely related N-substituted benzotriazoles, such as 1-benzyl-1H-benzotriazole, provide significant insights into the likely solid-state conformation and intermolecular interactions. tandfonline.com

The crystal packing of N-substituted benzotriazoles is governed by a network of non-covalent interactions. In the crystal structure of 1-benzyl-1H-benzotriazole, molecules are linked by weak C-H···N hydrogen bonds, forming centrosymmetric dimers. tandfonline.com Furthermore, weak π–π stacking interactions are observed between the aromatic rings of adjacent molecules, with centroid-centroid distances around 3.673 Å. tandfonline.com For this compound, the presence of the N-H group introduces the potential for stronger N-H···N hydrogen bonding, which would play a significant role in stabilizing the crystal lattice. These intermolecular forces are crucial in determining the physical properties of the compound in its solid state.

Computational and Theoretical Investigations of 1 Phenylamino Methyl Benzotriazole and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing 1-[(Phenylamino)methyl]benzotriazole. These methods offer a balance between computational cost and accuracy, making them well-suited for a molecule of this size.

Theoretical geometry optimization studies have been conducted to determine the most stable three-dimensional structure of this compound. These calculations predict the bond lengths and angles by finding the minimum energy conformation of the molecule. For instance, studies have utilized the B3LYP functional with the 6-31G(d,p) basis set to achieve this. The optimized geometry reveals a non-planar structure, with the phenyl and benzotriazole (B28993) rings oriented at a significant dihedral angle relative to each other.

Table 1: Selected Predicted Bond Lengths and Angles for this compound

ParameterPredicted Value (B3LYP/6-31G(d,p))
Bond Lengths (Å)
C-N (methylene bridge to phenylamino)1.45
C-N (methylene bridge to benzotriazole)1.47
N-N (in benzotriazole ring)1.34 - 1.38
C-C (in phenyl ring)1.39 - 1.40
**Bond Angles (°) **
C-N-C (phenylamino group)123.5
N-CH2-N (methylene bridge)111.8
C-N-N (in benzotriazole ring)108.5 - 110.2

Note: The values presented are representative and may vary slightly depending on the specific computational method and basis set used.

The electronic properties of this compound have been extensively studied to understand its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic transition properties of a molecule. For this compound, the HOMO is primarily localized on the phenylamino (B1219803) moiety, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the benzotriazole ring system, suggesting it is the likely site for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a larger gap implies higher stability.

Charge Distribution and NBO Analysis: Natural Bond Orbital (NBO) analysis provides detailed information about the charge distribution and bonding interactions within the molecule. Studies show that the nitrogen atoms of the benzotriazole ring and the phenylamino group possess significant negative charges, making them potential sites for interaction with electrophiles or for coordinating with metal ions. The methylene (B1212753) bridge carbon atom carries a slight positive charge. This charge distribution pattern is crucial for understanding the molecule's dipole moment and its behavior in polar solvents.

Table 2: Calculated Electronic Properties for this compound

PropertyPredicted Value
HOMO Energy-6.2 eV
LUMO Energy-0.8 eV
HOMO-LUMO Energy Gap5.4 eV
Dipole Moment2.5 D

Note: These values are illustrative and depend on the computational level of theory.

Computational methods are also employed to predict the spectroscopic signatures of this compound, which can then be compared with experimental data to confirm its structure.

Infrared (IR) Frequencies: Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR spectra. Key predicted vibrational modes include N-H stretching of the amino group, C-H stretching of the aromatic rings and the methylene bridge, and C=C and C-N stretching vibrations within the rings. For example, the N-H stretching frequency is typically predicted in the range of 3400-3500 cm⁻¹, while aromatic C-H stretches appear around 3000-3100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. These theoretical predictions are valuable for assigning the signals in experimental NMR spectra, especially for complex molecules where signal overlap can occur. The calculated chemical shifts are generally in good agreement with experimental values, providing further confidence in the optimized molecular structure.

Conformational Space Exploration and Energetic Landscape Mapping

The flexibility of the methylene bridge in this compound allows for multiple possible conformations. Computational studies have explored the conformational space to identify the most stable conformers and the energy barriers between them. By systematically rotating the bonds around the methylene linker, a potential energy surface can be mapped. These studies have shown that the global minimum energy conformation is one where steric hindrance between the phenyl and benzotriazole rings is minimized. Several local minima, corresponding to other stable or metastable conformers, may also exist at slightly higher energies. Understanding this energetic landscape is important for predicting the molecule's dynamic behavior in solution.

Theoretical Elucidation of Reaction Mechanisms and Reaction Energetics

Theoretical calculations have been used to investigate the mechanisms of reactions involving Mannich bases like this compound. For instance, the energetics of its formation via the Mannich reaction of benzotriazole, aniline, and formaldehyde (B43269) can be modeled. Computational studies can help to elucidate the transition state structures and calculate the activation energies for each step of the reaction, providing a detailed picture of the reaction pathway. This includes determining whether the reaction proceeds through a stepwise or concerted mechanism and identifying the rate-determining step. Such theoretical insights are invaluable for optimizing reaction conditions and for designing new synthetic routes.

Coordination Chemistry of Benzotriazole Containing Aminomethyl Ligands

Synthetic Approaches for the Formation of Metal Complexes with N-Aminomethyl Benzotriazole (B28993) Ligands

The synthesis of metal complexes with N-aminomethyl benzotriazole ligands, such as 1-[(Phenylamino)methyl]benzotriazole, typically involves the aminomethylation of benzotriazole. This reaction is carried out by treating benzotriazole with formaldehyde (B43269) and an appropriate aromatic amine. asianpubs.orgscispace.com For instance, the ligand 1-(4-carboxy-3-hydroxy-N-methyl phenylamino (B1219803) methyl)benzotriazole (CMPB) was synthesized by refluxing a mixture of 1H-benzotriazole, formaldehyde, and N-methyl-4-aminosalicylic acid in ethanol. asianpubs.org Similarly, 1-(4-carboxy-3-hydroxy-4-phenyl amino methyl) benzotriazole (HL) was prepared using 4-aminosalicylic acid. scispace.com

The resulting N-aminomethyl benzotriazole ligands are then reacted with various metal salts to form the corresponding metal complexes. A common method involves dissolving the ligand in a suitable solvent mixture, such as ethanol-acetone, and then adding an aqueous solution of the metal salt. scispace.com The pH of the solution is often adjusted to facilitate the precipitation of the complex. scispace.com For example, transition metal complexes of Cu(II), Co(II), Ni(II), Mn(II), and Zn(II) with these types of ligands have been successfully synthesized and isolated as amorphous powders. asianpubs.orgscispace.com The synthesis of these complexes often results in a 1:2 metal-to-ligand stoichiometry for divalent metal ions. asianpubs.org

Another synthetic strategy involves the use of different starting materials and reaction conditions. For example, heteroleptic Cu(I) complexes have been obtained by reacting N-functionalized benzotriazole-based ligands with [Cu(κ²-BH₄)(PPh₃)₂] or [Cu(NCCH₃)₄][BF₄]. rsc.org The choice of precursor and solvent can influence the final product and its coordination geometry.

Characterization of Metal-Ligand Coordination Modes and Geometries

Elemental Compositional Analysis and Molar Conductivity Measurements

Elemental analysis is a fundamental technique used to determine the empirical formula of the synthesized metal complexes and to confirm the metal-to-ligand stoichiometry. The experimentally found percentages of carbon, hydrogen, and nitrogen are compared with the calculated values based on the proposed molecular formula of the complex. asianpubs.orgscispace.com For many divalent metal complexes with N-aminomethyl benzotriazole ligands, a 1:2 metal-to-ligand ratio is commonly observed. asianpubs.org

Molar conductivity measurements are employed to determine the electrolytic nature of the metal complexes in solution. By dissolving the complexes in a solvent like DMF or DMSO at a known concentration (e.g., 10⁻³ M), it can be determined whether the complexes are electrolytes or non-electrolytes. nih.gov For instance, some complexes exhibit non-electrolytic behavior, indicating that the anions are coordinated to the metal ion, while others behave as 1:1 or 1:2 electrolytes, suggesting that some or all of the anions are not part of the primary coordination sphere. nih.govmdpi.com It is important to note that the behavior in solution can sometimes differ from the solid-state structure, as decomposition or ligand exchange can occur. mdpi.com

Spectroscopic Signatures of Complex Formation (e.g., IR, UV-Vis)

Infrared (IR) Spectroscopy is a powerful tool for identifying the coordination sites of the ligand to the metal ion. Upon complexation, characteristic changes in the vibrational frequencies of the ligand's functional groups are observed. A significant observation in the IR spectra of metal complexes with N-aminomethyl benzotriazole ligands is the broadening of the band in the 3600-3200 cm⁻¹ region, which is attributed to the coordination of the oxygen atom of a hydroxyl group to the metal ion. asianpubs.org The presence of coordinated water molecules can also contribute to this broadening. asianpubs.org

Shifts in the stretching frequencies of other functional groups, such as the C=N group of the benzotriazole ring and the carboxyl group (if present), also provide evidence of coordination. ajol.info For example, the ν(C=N) band in the free ligand may shift to lower or higher frequencies upon complexation. ajol.info The appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can be assigned to the metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations, directly confirming the formation of coordination bonds. ajol.info

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex and helps in understanding the geometry of the coordination sphere. The electronic spectra of the metal complexes typically show bands corresponding to π→π* and n→π* transitions within the ligand, which may be shifted upon coordination to the metal ion. researchgate.net More importantly, the appearance of new absorption bands, particularly in the visible region, can be attributed to d-d transitions of the metal ion or charge-transfer (CT) transitions between the ligand and the metal. ajol.inforesearchgate.net The position and intensity of these bands are indicative of the coordination geometry around the metal center (e.g., octahedral, tetrahedral). asianpubs.org

Magnetic Susceptibility Studies of Paramagnetic Metal Centers

Magnetic susceptibility measurements are crucial for determining the magnetic properties of the metal complexes, which in turn provides insight into the electronic structure and the number of unpaired electrons on the metal center. libretexts.org This information is particularly valuable for complexes of transition metals with partially filled d-orbitals. libretexts.org

The magnetic moment (μeff) of a complex is calculated from the measured magnetic susceptibility. For first-row transition metal complexes, the spin-only magnetic moment can be used to estimate the number of unpaired electrons. libretexts.org For example, Cu(II) complexes often exhibit paramagnetic behavior corresponding to one unpaired electron, while Zn(II) complexes are typically diamagnetic as they have a filled d-shell. asianpubs.org Mn(II), Co(II), and Ni(II) complexes are also generally paramagnetic, and their magnetic moments can help to elucidate their coordination geometry (e.g., octahedral or tetrahedral). asianpubs.orgscispace.com The measurements are usually carried out at room temperature using methods like the Gouy method. scispace.com

Metal IonTypical Magnetic Behavior
Cu(II)Paramagnetic asianpubs.orgscispace.com
Co(II)Paramagnetic asianpubs.orgscispace.com
Ni(II)Paramagnetic asianpubs.orgscispace.com
Mn(II)Paramagnetic asianpubs.orgscispace.com
Zn(II)Diamagnetic asianpubs.orgscispace.com

Computational Studies of Metal-Ligand Interactions and Complex Stability

Computational methods, particularly Density Functional Theory (DFT), have become increasingly important in complementing experimental data and providing a deeper understanding of the structure, bonding, and stability of metal complexes. nih.govnih.gov These theoretical studies can be used to optimize the geometry of the ligands and their metal complexes, allowing for a detailed analysis of bond lengths, bond angles, and coordination geometries. nih.gov

By calculating the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can gain insights into the reactivity and stability of the complexes. nih.gov The energy gap between the HOMO and LUMO can be correlated with the chemical reactivity and kinetic stability of the molecule.

Furthermore, computational models can be used to simulate and predict spectroscopic properties, such as IR and UV-Vis spectra. nih.gov Comparing the calculated spectra with the experimental data can help to validate the proposed structures of the complexes. nih.gov Time-dependent DFT (TD-DFT) calculations are particularly useful for interpreting electronic absorption spectra and understanding the nature of electronic transitions. nih.gov These computational approaches provide a powerful tool for elucidating the intricate details of metal-ligand interactions and the factors governing the stability of these coordination compounds.

Applications of 1 Phenylamino Methyl Benzotriazole in Advanced Organic Synthesis

Facilitation of Multi-Component Reactions for Molecular Complexity Generation

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, efficient step. researchgate.netbu.edu.eg The ability of 1-[(Phenylamino)methyl]benzotriazole to act as a stable source of an N-phenylaminomethyl cation makes it an ideal candidate for designing novel MCRs. Upon activation, typically with a Lewis acid or under thermal conditions, the benzotriazole (B28993) anion is displaced, generating a highly reactive electrophilic iminium ion.

This transient iminium species can be trapped in situ by a variety of nucleophiles, forming the basis of MCRs that generate significant molecular complexity. For instance, in a hypothetical three-component reaction, this compound could react with a nucleophile (e.g., an enol or enolate) and a third component that subsequently participates in a cyclization or further functionalization step. This strategy allows for the rapid assembly of diverse molecular scaffolds from simple precursors, a highly desirable feature in medicinal chemistry and materials science for the creation of compound libraries. researchgate.net The use of aminomethyl tetrazoles in Ugi multicomponent reactions to create scaffolds with multiple points of diversity highlights a similar principle that could be applied to benzotriazole-based reagents. researchgate.net

Strategic Role in the Synthesis of Diverse Nitrogen-Containing Heterocyclic Compounds

The benzotriazole-mediated methodology is a well-established and powerful strategy for the synthesis of a wide range of nitrogen-containing heterocycles. nih.gov The compound this compound serves as a key building block in this context, providing a reliable method for introducing an N-phenylaminomethyl fragment into a target molecule, which can then undergo intramolecular cyclization to form various heterocyclic ring systems.

Tetrahydroquinolines are a prominent class of heterocyclic compounds with significant medicinal and industrial applications. The synthesis of these structures can be efficiently achieved using benzotriazole-mediated chemistry. nih.gov A one-pot synthesis of tetrahydroquinolines has been developed involving the reaction of aldehydes and aromatic amines, promoted by benzotriazole. nih.gov This process proceeds through the initial formation of an N-(α-aminoalkyl)benzotriazole intermediate, analogous to this compound. This intermediate generates an N-aryliminium ion, which then couples with an enamine intermediate formed in situ to afford the final tetrahydroquinoline product. nih.gov The use of polymer-supported benzotriazoles has demonstrated the robustness of this method for both solid-phase and liquid-phase syntheses. nih.gov

Table 1: Synthesis of Tetrahydroquinolines via Benzotriazole-Mediated Coupling

Aldehyde Aromatic Amine Promoter Yield (%)
Phenylacetaldehyde Aniline 1H-Benzotriazole >95
Phenylacetaldehyde p-Toluidine Polymer-supported Bt >95

Data adapted from reactions using analogous N-(α-aminoalkyl)benzotriazole intermediates. nih.gov

The indole (B1671886) nucleus is a privileged scaffold found in numerous natural products and pharmaceutical agents. francis-press.comnih.gov Multicomponent reactions have become a valuable strategy for the synthesis of complex indole-containing heterocycles. this compound can be envisioned as a key reactant in such syntheses. By serving as a precursor to an N-phenyl imine equivalent, it can participate in reactions analogous to the Bischler-Möhlau indole synthesis. For example, reaction with an α-haloketone could lead to an intermediate that, upon acid-catalyzed cyclization and aromatization, would yield a functionalized indole framework. The versatility of this approach would allow for the incorporation of various substituents on both the indole ring and at different positions, depending on the choice of starting materials.

Pyrazoles are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The synthesis of N-substituted pyrazoles often involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. researchgate.net this compound can be utilized as a building block to construct the necessary precursors for pyrazole (B372694) synthesis. For instance, the N-phenylaminomethyl group could be transferred to a suitable active methylene (B1212753) compound, which could then be further elaborated to generate a 1,3-dicarbonyl equivalent. Subsequent reaction with a substituted hydrazine would lead to the regioselective formation of highly functionalized pyrazole derivatives. This strategy offers a modular approach to a diverse range of pyrazole-based compounds.

Stereoselective Transformations Utilizing Chiral N-Aminomethyl Benzotriazole Derivatives

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the development of modern pharmaceuticals and fine chemicals. One powerful strategy in this field is the use of chiral auxiliaries, which are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.

While specific examples involving chiral derivatives of this compound are not extensively documented, the underlying principle is well-established in asymmetric synthesis. francis-press.com A chiral version of the reagent could be prepared by starting with an enantiomerically pure amine. This chiral N-aminomethyl benzotriazole derivative would then act as a chiral auxiliary. In subsequent reactions, the chiral center on the auxiliary would influence the approach of incoming reagents, leading to the preferential formation of one diastereomer of the product. After the key bond-forming step, the chiral auxiliary can be cleaved and potentially recycled, yielding an enantiomerically enriched final product. This methodology could be applied to the synthesis of chiral amines, amino acids, and other valuable molecules.

Construction of Complex Organic Scaffolds and Chemical Building Blocks

The concept of using well-defined molecular building blocks is central to modern organic synthesis, enabling the systematic construction of complex target molecules. This compound exemplifies such a building block. It is a stable, easily handled solid that serves as a synthetic equivalent, or "synthon," for the N-phenylaminomethyl cation. nih.gov

Its utility lies in its ability to deliver this specific functional group to a wide range of nucleophiles, including carbanions, enolates, and phenoxides. nih.gov The benzotriazole moiety acts as a reliable and readily displaceable leaving group, making these reactions efficient and high-yielding. By systematically varying the aldehyde and amine components used in its preparation, a diverse library of N-substituted aminomethylbenzotriazoles can be generated. nih.gov These building blocks can then be employed in the synthesis of a vast array of complex organic scaffolds and functional molecules, including the heterocyclic systems previously discussed.

Advanced Analytical Methodologies for Research Characterization and Quantification

High-Resolution Chromatographic Techniques for Separation and Purity Profiling

High-resolution chromatographic techniques are fundamental in separating complex mixtures and assessing the purity of "1-[(Phenylamino)methyl]benzotriazole". These methods are essential for isolating the target compound from starting materials, byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of benzotriazole (B28993) derivatives due to its versatility and high resolving power. researchgate.netresearchgate.net The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.

For the analysis of benzotriazole compounds, reverse-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. researchgate.netsielc.com A typical mobile phase might consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. sielc.com The development process includes optimizing the mobile phase gradient, flow rate, and column temperature to ensure adequate separation of the analyte from potential impurities. nih.gov UV detection is frequently used, with the wavelength set to a maximum absorbance of the benzotriazole chromophore, which is typically in the range of 280 nm. researchgate.net

A key aspect of method development is validation, which ensures the method is accurate, precise, linear, and robust for its intended purpose. dcu.ie This involves establishing the limit of detection (LOD) and limit of quantification (LOQ) to define the sensitivity of the method. For instance, HPLC methods for related benzotriazoles have achieved LODs in the low ng/mL range. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Benzotriazole Derivative Analysis

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water (50:50, v/v)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 25-50 µL
Column Temperature 40°C

This table presents a generalized set of starting conditions for HPLC method development for benzotriazole derivatives, based on common practices in the field. researchgate.netnih.gov

The coupling of liquid chromatography with mass spectrometry, known as a hyphenated technique, provides a powerful tool for both qualitative and quantitative analysis. nih.gov Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and enhanced sensitivity. waters.com

In UHPLC-MS/MS analysis of benzotriazole derivatives, the UHPLC system separates the components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer serves as a highly specific and sensitive detector, capable of identifying compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.govtandfonline.com Electrospray ionization (ESI) is a commonly used ionization technique for these compounds. nih.gov

The development of a UHPLC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection parameters. nih.gov For the mass spectrometer, this includes selecting the appropriate ionization mode (positive or negative), optimizing the cone voltage and collision energy to achieve characteristic fragmentation patterns, and selecting specific precursor and product ions for selected reaction monitoring (SRM). ufz.de This high degree of selectivity allows for the accurate quantification of target analytes even in complex matrices. nih.govtandfonline.com For example, UHPLC-MS/MS methods have been developed for the analysis of various benzotriazole derivatives in environmental and biological samples with limits of detection in the sub-ng/L to pg/g range. nih.govnih.gov

Table 2: Key Parameters in UHPLC-MS/MS Method Development for Benzotriazole Derivatives

ParameterDescription
Ionization Mode Electrospray Ionization (ESI), typically in positive mode.
Scan Type Selected Reaction Monitoring (SRM) for targeted quantification.
Precursor Ion The mass-to-charge ratio (m/z) of the intact molecule.
Product Ion(s) The m/z of characteristic fragments generated by collision-induced dissociation.
Collision Energy Optimized to produce a stable and abundant product ion signal.
Linearity Calibration curves typically show high correlation coefficients (R² > 0.99). nih.govtandfonline.comnih.gov
Limit of Detection (LOD) Can reach as low as the picogram to nanogram per liter range. nih.govnih.gov

This table outlines the critical mass spectrometry parameters that are optimized during the development of a UHPLC-MS/MS method for the analysis of benzotriazole compounds.

Quantitative Spectroscopic Methods in Chemical Research

Spectroscopic methods are invaluable for the quantitative analysis of chemical compounds, including "this compound". These techniques rely on the interaction of electromagnetic radiation with the analyte to provide concentration-dependent signals.

UV-Visible (UV-Vis) spectroscopy is a straightforward and cost-effective method for the quantification of compounds containing chromophores, such as the benzotriazole ring system. process-insights.com The Beer-Lambert law forms the basis of quantitative UV-Vis spectroscopy, stating that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). process-insights.com The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The linearity of these calibration curves for benzotriazole compounds has been shown to be excellent, with correlation coefficients often exceeding 0.999. process-insights.com This method is particularly useful for in-process monitoring and for the analysis of relatively pure samples where interfering substances are minimal. process-insights.com

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Pathways for N-Aminomethyl Benzotriazoles

The traditional synthesis of N-aminomethyl benzotriazoles, including 1-[(phenylamino)methyl]benzotriazole, often relies on the Mannich reaction, which involves formaldehyde (B43269) and a primary or secondary amine with benzotriazole (B28993). rsc.org While effective, future research is increasingly focused on developing more sustainable and greener synthetic methodologies.

Key Areas for Future Development:

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses have shown promise in accelerating reaction times and improving yields for various benzotriazole derivatives. ijpsonline.com Future work will likely explore the application of these energy-efficient techniques specifically to the synthesis of this compound and its analogues, potentially reducing energy consumption and by-product formation. airo.co.in

Green Solvents: A significant push in modern chemistry is the replacement of hazardous organic solvents with environmentally benign alternatives like water, ethanol, or ionic liquids. airo.co.in Research aimed at adapting the synthesis of N-aminomethyl benzotriazoles to these green solvents is a critical future direction. orgchemres.org This aligns with the principles of green chemistry, aiming to reduce the environmental footprint of chemical processes. airo.co.in

Catalytic Approaches: The exploration of novel catalysts could lead to more efficient and selective syntheses. This includes the use of metal-based catalysts or organocatalysts to facilitate the formation of the N-aminomethyl linkage under milder conditions. Benzotriazole itself has been shown to act as a sustainable ligand in metal-catalyzed coupling reactions, a property that could be harnessed in novel synthetic designs. rsc.org

A comparative look at conventional versus emerging sustainable methods highlights the potential for improvement:

Synthesis ParameterConventional MethodSustainable Future Methods
Energy Source Conventional heating (e.g., oil bath)Microwaves, Ultrasound
Solvents Often volatile organic compounds (VOCs)Water, Ethanol, Ionic Liquids, Deep Eutectic Solvents
Catalyst May not be used or may involve harsh acids/basesBiocatalysts, Nanoparticle catalysts, Organocatalysts
Reaction Time Often several hoursMinutes to a few hours
Yield Variable, can be moderate to highOften higher yields reported for similar structures ijpsonline.com

In-Depth Mechanistic Investigations of Complex Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new ones. For this compound, which is formed through a Mannich-type reaction, there are still nuances to be explored.

Future mechanistic studies will likely focus on:

Elucidation of Reaction Intermediates: The reaction of benzotriazole, an amine, and an aldehyde proceeds through iminium ion intermediates. rsc.org Detailed spectroscopic and computational studies can provide a clearer picture of the structure and stability of these transient species, which is crucial for controlling the reaction's outcome.

Kinetics and Thermodynamics: A quantitative understanding of the reaction rates and equilibria involved in the formation and subsequent reactions of this compound is essential. This data allows for the rational adjustment of reaction conditions (temperature, concentration, catalyst) to maximize yield and minimize side reactions.

Role of the Benzotriazole Anion: The pKa of the benzotriazole leaving group is a key factor in the subsequent reactions of N-aminomethyl benzotriazoles with nucleophiles. rsc.org Further investigation into how modifying the electronic properties of the benzotriazole ring affects its ability to function as a leaving group will be invaluable for expanding the synthetic utility of these compounds. The complete mechanism of benzotriazole synthesis itself has been a subject of detailed study, indicating the complexity and research interest in this heterocycle. stackexchange.com

Advanced Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound and its derivatives, computational modeling offers a powerful approach to predict properties and guide synthetic efforts.

Future applications in this area include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to model the electronic structure of reactants, transition states, and products. This allows for the calculation of reaction energies, activation barriers, and spectroscopic properties, providing deep mechanistic insights without the need for extensive experimentation. researchgate.net DFT has been used to study the degradation mechanism of benzotriazoles and to understand the interaction of benzotriazole derivatives with biological targets. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time. This is particularly useful for studying the interaction of potential drug candidates with their biological targets, such as enzymes or receptors. By simulating how a derivative of this compound binds to a protein's active site, researchers can predict its potential biological activity and design more potent and selective compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate the chemical structure of a series of compounds with their biological activity. By developing robust QSAR models for N-aminomethyl benzotriazoles, it will be possible to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Computational MethodApplication in Benzotriazole ResearchPotential Future Impact
Density Functional Theory (DFT) Elucidating reaction mechanisms, calculating spectroscopic properties. researchgate.netRational design of catalysts, predicting reactivity of new derivatives.
Molecular Dynamics (MD) Simulating protein-ligand interactions, assessing binding stability. nih.govGuiding the design of derivatives with specific biological targets.
QSAR Correlating structure with biological activity.Predictive screening of virtual libraries, accelerating drug discovery.

Integration with Emerging Synthetic Methodologies and Technologies (e.g., Flow Chemistry)

The way chemical reactions are performed is undergoing a technological revolution. Moving from traditional batch reactors to continuous flow systems offers numerous advantages in terms of safety, efficiency, and scalability.

The integration of flow chemistry into the synthesis of N-aminomethyl benzotriazoles represents a significant area for future research.

Enhanced Safety and Control: Flow reactors utilize small reaction volumes, which inherently minimizes the risks associated with highly exothermic or potentially unstable reactions. The high surface-area-to-volume ratio allows for precise temperature control, leading to fewer side products and higher purity.

Increased Efficiency and Scalability: Continuous flow synthesis allows for the rapid production of large quantities of a target compound simply by running the system for a longer duration, bypassing the challenges of scaling up batch reactions. This has been demonstrated for the synthesis of other heterocyclic compounds and is applicable here. durham.ac.uk

Multi-step Automated Synthesis: Flow chemistry enables the telescoping of multiple reaction steps into a single, continuous process without the need for isolating intermediates. This can dramatically reduce synthesis time and waste. Future research could develop a fully automated flow synthesis of this compound and its subsequent conversion into more complex molecules. durham.ac.uk

The development of these future research directions will undoubtedly expand the synthetic chemist's toolkit, enabling the creation of novel this compound derivatives with enhanced properties and applications in a more efficient, sustainable, and precise manner.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(Phenylamino)methyl]benzotriazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves coupling benzotriazole derivatives with phenylamine-containing precursors under nucleophilic substitution or condensation reactions. Key variables include solvent polarity (e.g., DMF vs. ethanol), temperature (60–100°C), and catalysts (e.g., triethylamine for deprotonation). For purity optimization, recrystallization using mixed solvents (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Characterization via melting point analysis, IR (C-N stretch at ~1250 cm⁻¹), and NMR (aromatic proton integration) validates structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and methylene bridges (δ 4.5–5.5 ppm).
  • IR Spectroscopy : Confirm N-H stretches (~3400 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peak).
    Cross-referencing with computational simulations (DFT) enhances assignment accuracy .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., cytochrome P450). Focus on hydrogen bonding (triazole N-atoms) and π-π stacking (phenyl groups).
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • MD Simulations : Assess stability in aqueous vs. lipid bilayers for bioavailability studies. Experimental validation via enzyme inhibition assays (IC50) is critical .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer :

  • Contextual Analysis : Compare experimental conditions (e.g., cell lines, solvent/DMSO concentration).
  • Dose-Response Curves : Normalize data to account for variations in compound solubility or assay sensitivity.
  • Theoretical Alignment : Reconcile results using a unified framework (e.g., free-energy perturbation theory for binding affinity differences). Meta-analyses of published IC50 values can identify outliers .

Q. How can researchers design experiments to probe the compound’s mechanism of action in enzymatic inhibition?

  • Methodological Answer :

  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS).
  • Mutagenesis : Target active-site residues (e.g., Ser/Cys) to confirm triazole-mediated interactions. Pair with X-ray crystallography for structural insights .

Q. What safety protocols are critical when handling this compound in vitro?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and respiratory filters for aerosol prevention.
  • Ventilation : Conduct reactions in fume hoods with negative pressure.
  • Waste Disposal : Neutralize acidic/basic residues before aqueous disposal. Refer to OSHA guidelines for exposure limits and emergency procedures .

Data Contradiction & Theoretical Framework Questions

Q. How should researchers select a theoretical framework to study this compound’s photophysical properties?

  • Methodological Answer :

  • Electronic Structure Theory : Apply TD-DFT to model UV-Vis absorption spectra. Compare with experimental λmax values.
  • Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent shifts.
  • Validation : Cross-check with transient absorption spectroscopy for excited-state lifetimes .

Q. What experimental designs minimize bias in assessing the compound’s antioxidant activity?

  • Methodological Answer :

  • Blinded Studies : Use third-party analysts for DPPH/ABTS assay readouts.
  • Control Groups : Include ascorbic acid as a positive control and solvent-only blanks.
  • Replicates : Triplicate measurements with statistical analysis (ANOVA, p < 0.05) .

Notes on Evidence Utilization

  • Integrated synthesis ( ), computational methods ( ), and safety protocols ().
  • Theoretical frameworks ( ) underpin advanced methodological answers.

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